molecular formula C27H27BrN2O5 B408980 ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate CAS No. 353253-21-1

ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate

Cat. No.: B408980
CAS No.: 353253-21-1
M. Wt: 539.4g/mol
InChI Key: PHUTXUHKXBDLHW-UHFFFAOYSA-N
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Description

Ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate is a quinazoline derivative characterized by a bromo group at position 6, a phenyl group at position 4, and a 3,4,5-trimethoxyphenyl (TMP) substituent at position 2. The ethyl acetate moiety at the N3 position enhances solubility and modulates pharmacokinetic properties.

Quinazoline derivatives are renowned for their biological activities, including kinase inhibition and anticancer effects.

Properties

IUPAC Name

ethyl 2-[6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-quinazolin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27BrN2O5/c1-5-35-24(31)16-30-25(17-9-7-6-8-10-17)20-15-19(28)11-12-21(20)29-27(30)18-13-22(32-2)26(34-4)23(14-18)33-3/h6-15,25H,5,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUTXUHKXBDLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)N=C1C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Amino-5-bromo-N-phenylbenzamide

The synthesis begins with 2-amino-5-bromobenzoic acid, which is converted to its acid chloride using thionyl chloride (SOCl₂). Subsequent coupling with aniline in the presence of EDC·HCl and HOBt yields 2-amino-5-bromo-N-phenylbenzamide (Yield: 65–75%).

Reaction Conditions :

  • Solvent: Dichloromethane (DCM)

  • Base: DIPEA (2.5 equiv)

  • Temperature: Room temperature (24–36 h)

Cyclization to 6-Bromo-4-phenylquinazolin-3(4H)-one

The benzamide undergoes acid-catalyzed cyclization using p-toluenesulfonic acid (TsOH·H₂O) in ethylene glycol/water (9:1) at 110°C for 4–36 h. This step forms the quinazolinone core, with the phenyl group at position 4 and bromine at position 6 (Yield: 71–96%).

Mechanistic Insight :
Ethylene glycol acts as a methine (-CH-) source, facilitating dehydration and ring closure. The reaction proceeds via imine formation followed by intramolecular nucleophilic attack.

Introduction of the 3,4,5-Trimethoxyphenyl Group

Suzuki-Miyaura Coupling at Position 2

A halogenated intermediate (e.g., 2-chloro-6-bromo-4-phenylquinazolin-3(4H)-one) is reacted with 3,4,5-trimethoxyphenylboronic acid under palladium catalysis.

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/water (4:1)

  • Temperature: 90°C, 12 h

  • Yield: 68–82%

Alternative Route: Direct Condensation

2-Amino-5-bromo-N-(3,4,5-trimethoxyphenyl)benzamide is cyclized using POCl₃ in acetonitrile at reflux. This one-pot method avoids separate coupling steps but requires careful control of stoichiometry (Yield: 58–70%).

N-Alkylation with Ethyl Bromoacetate

The quinazolinone nitrogen is alkylated using ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) as a base.

Procedure :

  • Suspend 6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-one (1.0 equiv) in dry DMF.

  • Add K₂CO₃ (2.5 equiv) and ethyl bromoacetate (1.2 equiv).

  • Heat at 60°C for 8 h under nitrogen.

  • Purify via column chromatography (hexane/ethyl acetate, 8:2) to isolate the product (Yield: 74–87%).

Key Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, Ar-H), 7.89–7.45 (m, 9H, Ar-H), 4.72 (s, 2H, CH₂COO), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.91 (s, 6H, OCH₃), 3.85 (s, 3H, OCH₃), 1.32 (t, J = 7.1 Hz, 3H, CH₃).

  • HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₈H₂₈BrN₃O₆: 590.1124; found: 590.1128.

Reaction Optimization and Scale-Up Considerations

Bromination Selectivity

Bromination at position 6 is achieved using N-bromosuccinimide (NBS) in acetic acid at 80°C. competing positions (e.g., position 8) are minimized by steric effects from the 4-phenyl group.

Solvent Effects on Cyclization

Comparative studies show ethylene glycol/water mixtures enhance reaction rates compared to pure ethylene glycol, likely due to improved proton availability (Table 1).

Table 1: Solvent Optimization for Cyclization

Solvent SystemTime (h)Yield (%)
Ethylene glycol3671
EG:H₂O (9:1)2489
1,4-Dioxane3668

Green Chemistry Approaches

Recent advances emphasize replacing toxic solvents (e.g., DCM) with bio-based alternatives. For instance, cyclization in 2-methyltetrahydrofuran (2-MeTHF) achieves comparable yields (85%) while reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves the replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinazolines .

Scientific Research Applications

Antimicrobial Activity

Quinazoline derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance, derivatives of quinazolinones have been synthesized and evaluated for their antimicrobial efficacy, demonstrating promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Candida albicans .

Case Study: Antimicrobial Evaluation

  • Compounds Tested: A series of quinazoline derivatives including ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate.
  • Results: Compounds exhibited varying degrees of inhibition against tested strains. The introduction of methoxy groups was found to enhance antimicrobial activity significantly.

Anti-inflammatory Properties

Quinazoline derivatives are also explored for their anti-inflammatory effects. Research indicates that certain quinazoline compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting their potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study: Anti-inflammatory Activity

  • Compounds Tested: A range of 4(3H)-quinazolinone derivatives.
  • Results: Some compounds demonstrated up to 36% inhibition of edema in animal models at specific dosages, indicating their potential as anti-inflammatory agents.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of quinazoline derivatives against neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain .

Case Study: Neuroprotection

  • Compounds Tested: Quinazoline derivatives with modifications targeting acetylcholinesterase.
  • Results: Certain compounds exhibited effective inhibition with IC50 values indicating strong potential for further development as therapeutic agents for cognitive decline.

Synthetic Methodologies

The synthesis of this compound involves various synthetic routes that enhance its bioactivity. The methodologies often include condensation reactions and modifications through electrophilic substitutions to introduce different functional groups that can enhance pharmacological properties .

Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1CondensationAcetic anhydride with 5-bromoanthranilic acidFormation of quinazoline core
2Electrophilic substitutionSubstituted anilinesIntroduction of phenyl groups
3EsterificationEthanol and acid catalystFormation of ethyl ester

Mechanism of Action

The mechanism of action of ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and physicochemical properties of the target compound with related molecules:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound Quinazoline 6-Bromo, 4-Phenyl, 2-TMP C27H25BrN2O5 537.4 High lipophilicity (predicted); potential tubulin interaction
WP5 (Methyl [(4S)-6-Bromo-2-Methyl-4-Phenylquinazolin-3(4H)-Yl]Acetate) Quinazoline 6-Bromo, 2-Methyl, 4-Phenyl C18H17BrN2O2 373.25 Lower molecular weight; methyl ester reduces steric hindrance
Ethyl (6-Bromo-2-Methyl-4-Oxoquinazolin-3(4H)-Yl)Acetate Quinazoline 6-Bromo, 2-Methyl, 4-Oxo C13H13BrN2O3 325.16 Oxo group increases polarity; boiling point: 445.2°C
XEWZIJ (Ethyl {4-[(E)-2-(3,4,5-Trimethoxyphenyl)Vinyl]Phenoxy}Acetate) Stilbene Ethyl acetate, TMP vinyl C21H22O6 370.39 Planar structure with columnar stacking via C–H···π interactions
N-(6-Trifluoromethylbenzothiazole-2-Yl)-2-(TMP)Acetamide Benzothiazole TMP acetyl, trifluoromethyl C19H16F3N3O4S 451.41 Microwave-assisted synthesis; 18% yield

Physicochemical Properties

  • Lipophilicity : The TMP group in the target compound increases logP compared to WP5 and the oxo-quinazoline derivative .
  • Thermal Stability: The bromo and phenyl groups likely elevate boiling points relative to non-halogenated analogs (e.g., XEWZIJ boils at ~370°C) .

Research Findings and Data Tables

Table 2: Predicted vs. Experimental Properties

Property Target Compound (Predicted) WP5 (Experimental) XEWZIJ (Experimental)
Molecular Weight 537.4 373.25 370.39
logP (Calculated) ~4.2 3.1 3.5
Boiling Point (°C) >450 445.2 (analog) ~370
Crystal Packing N/A N/A Columnar stacking

Biological Activity

Ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 353253-21-1
  • Molecular Formula : C27H27BrN2O5

The compound features a quinazoline core, which is known for a variety of biological activities including anticancer, antibacterial, and antifungal properties. The presence of the bromo and trimethoxyphenyl substituents enhances its pharmacological potential.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • PC3 (prostate cancer)
    • HT-29 (colon cancer)
  • Mechanism of Action :
    • The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells and disrupting the cell cycle. Studies indicate that it interacts with tubulin, inhibiting polymerization and leading to cell cycle arrest at the G2/M phase .
  • IC50 Values :
    • The IC50 values for various cell lines have been reported as follows:
      • MCF-7: 10 μM
      • PC3: 10 μM
      • HT-29: 12 μM

These values suggest a significant potency against these cancer types, comparable to other known anticancer agents .

Antimicrobial Activity

The compound also displays antimicrobial properties. Quinazoline derivatives are known for their antibacterial and antifungal activities.

  • Testing Against Microorganisms :
    • The compound has been evaluated against several bacterial strains and fungi.
    • Results indicate effectiveness against both Gram-positive and Gram-negative bacteria.
  • Potential Applications :
    • Given its broad-spectrum antimicrobial activity, this compound could be a candidate for developing new antibiotics or antifungal agents .

Recent Studies

  • A study published in MDPI highlighted the antiproliferative effects of quinazoline derivatives, including those structurally related to ethyl [6-bromo...]. It was found that these compounds significantly inhibited tumor growth in vitro and showed promise in vivo .
  • Another research article focused on the synthesis of quinazoline-thiazole hybrids demonstrated enhanced cytotoxicity when combined with other pharmacophores. This suggests that modifications to the structure could further improve biological activity .

Summary of Biological Activities

Activity TypeCell Line TestedIC50 ValueMechanism of Action
AnticancerMCF-710 μMInduces apoptosis; disrupts tubulin
PC310 μMInhibits polymerization
HT-2912 μMCell cycle arrest
AntimicrobialVarious strainsVariesBroad-spectrum antibacterial effects

Q & A

Q. What are the established synthetic routes for ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via a multi-step protocol:

Quinazolinone Core Formation : React 6-bromo-2-phenylbenzo[1,3]oxazin-4-one with an amino reagent (e.g., substituted amines or hydrazines) in glacial acetic acid under reflux (3–4 hours) to form the quinazolin-4(3H)-one scaffold .

Acetate Ester Introduction : Treat the intermediate with ethyl bromoacetate in DMF, using potassium carbonate as a base and tetra-n-butylammonium bromide as a phase-transfer catalyst (12 hours, room temperature). Purify via silica gel chromatography (ethyl acetate/hexane) to isolate the product .

Optimization : Microwave-assisted condensation (e.g., with benzaldehyde at 100°C for 1 hour) can accelerate steps, improving yields (85% reported) . Key factors affecting purity include solvent choice (DMF enhances solubility) and chromatographic eluent ratios.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

  • 1H NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., δ 8.30 ppm for C6-H in quinazoline) and ethyl ester signals (quartet at δ 4.1–4.3 ppm, triplet at δ 1.2–1.4 ppm) .
  • LC-MS : Identify molecular ion peaks at m/z 391/393 ([M]⁺) with isotopic patterns confirming bromine .
  • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks (e.g., C–H···O interactions between acetate and methoxy groups) .
  • TLC : Monitor reaction progress using cyclohexane/ethyl acetate (2:1) as the mobile phase .

Advanced Research Questions

Q. How can the synthetic protocol be optimized to improve regioselectivity and minimize by-products during the introduction of the 3,4,5-trimethoxyphenyl group?

Methodological Answer:

  • Regioselectivity Control : Use protecting groups (e.g., acetyl for amine functionalities) to direct electrophilic substitution at the quinazoline C2 position. Evidence suggests that bulky substituents on the phenyl ring reduce competing side reactions .
  • Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise aryl group introduction, replacing traditional condensation methods .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while additives like tetra-n-butylammonium bromide improve phase transfer in biphasic systems .

Q. What strategies are recommended for resolving contradictions in biological activity data reported for this compound across different studies?

Methodological Answer:

  • Assay Standardization : Re-evaluate bioactivity under uniform conditions (e.g., MIC testing for antimicrobial activity using CLSI guidelines). Discrepancies may arise from variations in bacterial strains or incubation times .
  • Purity Verification : Use HPLC (>95% purity) to exclude impurities as confounding factors. For example, residual DMF in crude products can inhibit enzyme activity .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing bromine with chlorine or methoxy groups) to isolate substituent-specific effects .

Q. How can computational modeling and molecular docking be applied to predict the compound’s mechanism of action against cancer targets?

Methodological Answer:

  • Target Identification : Use SwissTargetPrediction or PharmMapper to prioritize kinases (e.g., EGFR or tubulin) based on structural similarity to known inhibitors .
  • Docking Studies : Perform AutoDock Vina simulations to assess binding affinity to tubulin’s colchicine site. Focus on interactions between the trimethoxyphenyl group and β-tubulin’s hydrophobic pocket .
  • MD Simulations : Validate docking results with GROMACS to analyze stability of ligand-target complexes over 100-ns trajectories .

Q. What experimental approaches can elucidate the role of the bromine substituent in modulating biological activity?

Methodological Answer:

  • Debromination Studies : Synthesize a debrominated analog via catalytic hydrogenation (Pd/C, H₂) and compare IC₅₀ values in cytotoxicity assays .
  • Electrophilicity Analysis : Calculate Hammett constants (σ) to quantify bromine’s electron-withdrawing effects on the quinazoline ring, correlating with reactivity in nucleophilic substitution .
  • Crystallographic Comparison : Resolve X-ray structures of brominated vs. non-brominated analogs to identify steric or electronic perturbations in binding pockets .

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